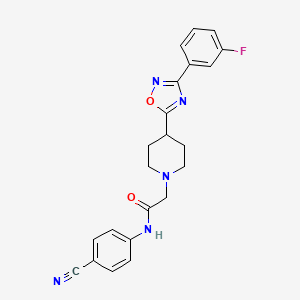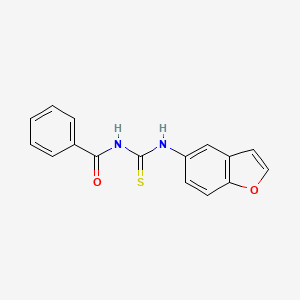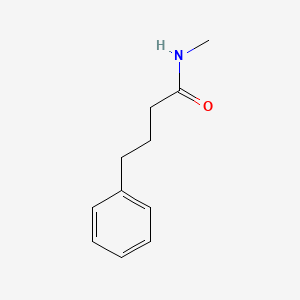![molecular formula C23H19ClN4O2 B2371067 N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 440330-50-7](/img/structure/B2371067.png)
N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide, commonly known as COTI-2, is a small molecule inhibitor that has been studied extensively for its potential anticancer properties. In
Aplicaciones Científicas De Investigación
Antioxidant and Antitumor Activities
Some studies have focused on the synthesis and evaluation of nitrogen heterocycles for their antioxidant and antitumor properties. For instance, derivatives of 1,2,4-triazine and pyrimidine-2-thiole have been synthesized and characterized, showing promising results against these activities (El-Moneim, El‐Deen, & El-Fattah, 2011). Similar research involving fused 1,2,4-triazine derivatives highlighted their potential as antimicrobial and antitumor agents (Abd El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).
Synthesis of Polyamides and Other Polymers
Research into the synthesis of polyamides by direct polycondensation involving nitrogen heterocycles has shown potential applications in creating ordered polymeric materials with high performance (Ueda & Sugiyama, 1994). Additionally, studies on the synthesis and characterization of aromatic polyamides containing S-triazine rings suggest applications in developing materials with specific structural and thermal properties (Sagar et al., 1997).
Antimicrobial Activities
Some new 1,2,4-triazole derivatives have been synthesized and shown to possess good or moderate antimicrobial activities against various test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Development of Acid-Degradable Materials
Hexahydro-s-triazine derivatives have been explored for creating acid-degradable epoxy resins, highlighting a novel approach to producing recyclable and environmentally friendly materials (You et al., 2017).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2/c24-19-11-7-16(8-12-19)13-14-25-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)26-27-28/h1-12H,13-15H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTPCAJKEVGIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

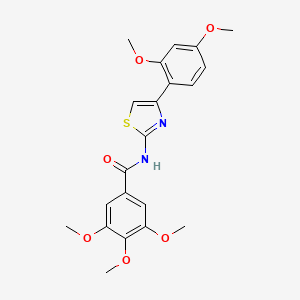
![7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2370985.png)
![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)
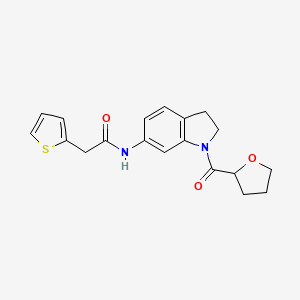
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
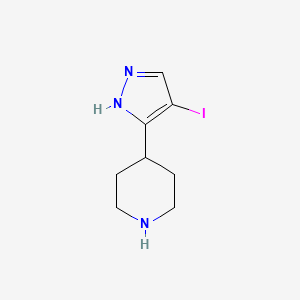

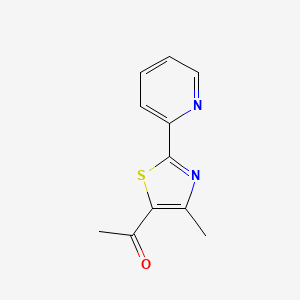
![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
